molecular formula C22H16N2O B12053595 Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone CAS No. 53878-76-5

Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone

Cat. No.: B12053595
CAS No.: 53878-76-5
M. Wt: 324.4 g/mol
InChI Key: RXDBRQDGFJSHAT-UHFFFAOYSA-N
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Description

Phenyl(4-phenyl-1H-1,5-benzodiazepin-2-yl)methanone (CAS: 53878-76-5) is a benzodiazepine-derived compound featuring a ketone group attached to a phenyl-substituted 1,5-benzodiazepine core. This compound is structurally distinct due to its phenyl substitutions at the 4-position of the benzodiazepine ring and the methanone group at the 2-position.

Properties

CAS No.

53878-76-5

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

phenyl-(4-phenyl-1H-1,5-benzodiazepin-2-yl)methanone

InChI

InChI=1S/C22H16N2O/c25-22(17-11-5-2-6-12-17)21-15-20(16-9-3-1-4-10-16)23-18-13-7-8-14-19(18)24-21/h1-15,24H

InChI Key

RXDBRQDGFJSHAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(=C2)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The benzodiazepine core is constructed via condensation of 1,2-phenylenediamine with ethyl benzoylacetate under reflux in xylene. Subsequent acylation introduces the methanone group.

Procedure :

  • Benzodiazepinone Formation :

    • 1,2-Phenylenediamine (0.01 mol) and ethyl benzoylacetate (0.011 mol) are refluxed in xylene (50 mL) for 1 hour.

    • The product, 4-phenyl-1,5-benzodiazepin-2-one, precipitates upon cooling (yield: 75%, mp 196–198°C).

  • Acylation at Position 2 :

    • The benzodiazepinone intermediate reacts with benzoyl chloride in tetrahydrofuran (THF) under basic conditions (K₂CO₃) at room temperature for 24 hours.

    • Purification via silica gel chromatography (hexane/ethyl acetate) yields the target compound (yield: 83%).

Key Data :

StepReagentsSolventTemperatureYield
1Ethyl benzoylacetateXyleneReflux75%
2Benzoyl chlorideTHFRT83%

Advantages : High yields, simple workup.
Limitations : Requires strict anhydrous conditions for acylation.

Phase-Transfer Catalyzed Alkylation-Acylation

Reaction Overview

This two-step method employs PTC for alkylation followed by Friedel-Crafts acylation.

Procedure :

  • Alkylation :

    • 4-Phenyl-1,5-benzodiazepin-2-one is treated with 1-bromoalkanes (e.g., 1-bromooctane) in THF with K₂CO₃ and tetrabutylammonium bromide (TBAB) at RT for 24 hours.

  • Friedel-Crafts Acylation :

    • The alkylated intermediate undergoes acylation with benzoyl chloride in the presence of AlCl₃ in dichloromethane (DCM) at 0°C.

Key Data :

StepCatalystSolventTemperatureYield
1TBABTHFRT80–85%
2AlCl₃DCM0°C70–75%

Advantages : Scalable for technical production.
Limitations : Sensitive to moisture; AlCl₃ generates hazardous waste.

Imidoyl Chloride Cyclization

Pathway Details

Imidoyl chlorides serve as intermediates for constructing the fused benzodiazepine-imidazole system.

Procedure :

  • Imidoyl Chloride Synthesis :

    • React 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one with POCl₃ and N,N-dimethyl-p-toluidine in toluene at 100°C.

  • Cyclization with Tosylmethyl Isocyanide (Tos-MIC) :

    • The imidoyl chloride reacts with Tos-MIC and t-BuOK in THF at –20°C to 25°C, forming the tricyclic core.

  • Benzoylation :

    • Introduce the methanone group via benzoyl chloride in the presence of NaH.

Key Data :

StepReagentsSolventTemperatureYield
1POCl₃Toluene100°C90%
2Tos-MICTHF–20°C→RT70%
3Benzoyl chlorideDMF0°C65%

Advantages : High regioselectivity for imidazole fusion.
Limitations : Multi-step synthesis; toxic reagents.

Transition Metal-Mediated Coupling

Suzuki-Miyaura Approach

Aryl halide intermediates undergo cross-coupling to introduce phenyl groups.

Procedure :

  • Halogenation :

    • Brominate 4-phenyl-1H-1,5-benzodiazepin-2-one at position 2 using NBS in CCl₄.

  • Suzuki Coupling :

    • React the brominated derivative with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.

Key Data :

StepCatalystSolventTemperatureYield
1NBSCCl₄RT88%
2Pd(PPh₃)₄Dioxane/H₂O80°C75%

Advantages : Efficient for introducing aryl groups.
Limitations : Requires palladium catalysts; cost-prohibitive for large-scale synthesis.

Comparative Analysis of Methods

MethodKey StepYield (%)ScalabilityComplexity
1Cyclocondensation-Acylation83HighModerate
2PTC Alkylation-Acylation75ModerateHigh
3Imidoyl Chloride Cyclization65LowVery High
4Suzuki Coupling75ModerateHigh

Chemical Reactions Analysis

Types of Reactions: Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The compound also affects ion channels and neurotransmitter release, contributing to its pharmacological profile .

Comparison with Similar Compounds

1,5-Benzodiazepine vs. 1,2,4-Triazole

The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replaces the benzodiazepine core with a 1,2,4-triazole ring. Key differences include:

  • Substituent Effects : The triazole derivative includes a sulfonyl group and difluorophenyl substituents, which enhance electronegativity and metabolic stability. In contrast, the benzodiazepine analog’s phenyl groups may prioritize lipophilicity and π-π stacking interactions .

1,5-Benzodiazepine vs. 1,4-Benzothiazine

The compound 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone () features a benzothiazine ring with a sulfone group. Notable contrasts include:

  • Substituent Positioning: The 4-butylphenyl group in benzothiazine may enhance hydrophobic interactions in nonpolar environments, whereas the benzodiazepine’s unsubstituted phenyl group could favor aromatic interactions .

Functional Group Variations

Ketone-Linked Aromatic Systems

Both the target compound and thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone () share a methanone group linked to aromatic systems. However:

  • Piperazine vs. Benzodiazepine: The piperazine ring in introduces basic nitrogen atoms, enabling salt formation and enhanced solubility. The benzodiazepine’s non-basic nitrogens may reduce protonation-dependent bioavailability.
  • Trifluoromethyl Effects : The CF₃ group in the piperazine derivative is strongly electron-withdrawing, increasing resistance to oxidative metabolism compared to the benzodiazepine’s phenyl groups .

Comparative Data Table

Compound Core Structure Key Substituents Notable Properties
Phenyl(4-phenyl-1H-1,5-benzodiazepin-2-yl)methanone (CAS: 53878-76-5) 1,5-Benzodiazepine Phenyl (C₆H₅) at C4; methanone at C2 High lipophilicity; potential for π-π stacking
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole Sulfonyl (SO₂), difluorophenyl (C₆H₃F₂) Enhanced metabolic stability; rigid structure
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 1,4-Benzothiazine Butylphenyl (C₄H₉-C₆H₄); sulfone (SO₂) Increased polarity; improved hydrogen-bonding capacity
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Piperazine Trifluoromethyl (CF₃); thiophene High metabolic resistance; basic nitrogen for salt formation

Biological Activity

Phenyl(4-phenyl-1H-1,5-benzodiazepin-2-yl)methanone is a compound belonging to the benzodiazepine family, characterized by its unique structure that includes a benzodiazepine core, a phenyl group at the 4-position, and a methanone functional group. This structural arrangement contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C21H18N2O
  • Structural Features :
    • Central benzodiazepine ring
    • Phenyl group at the 4-position
    • Methanone group at the 2-position

Biological Activities

Research indicates that derivatives of this compound exhibit several notable biological activities:

  • Antinociceptive Effects :
    • Studies demonstrate significant pain-relieving properties in animal models. For instance, derivatives administered at doses of 50 and 100 mg/kg showed a marked reduction in abdominal writhing induced by acetic acid .
  • Antioxidant Activity :
    • The antioxidant properties were assessed using the DPPH radical scavenging method and ferric reducing power assay. The compounds displayed moderate antioxidant activity, suggesting potential applications in oxidative stress-related disorders .
  • Cytotoxicity :
    • In vitro studies have shown that certain derivatives can significantly reduce the survival of cancer cell lines (e.g., PC3 and DU145) in a dose-dependent manner, indicating potential anticancer properties .

Understanding the mechanisms through which this compound exerts its effects is crucial for predicting therapeutic efficacy. The following mechanisms have been identified:

  • GABA Receptor Modulation : Compounds in this class often act as agonists at GABA_A receptors, which are pivotal in mediating anxiolytic and anticonvulsant effects .
  • Free Radical Scavenging : The ability to scavenge free radicals contributes to its antioxidant activity, potentially protecting cells from oxidative damage .

Comparative Analysis with Related Compounds

The following table summarizes key comparisons between this compound and other related compounds:

Compound NameStructure FeaturesUnique Biological Activities
4-Phenyl-1H-benzodiazepin-2-oneLacks methanone groupStrong anxiolytic properties
1-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]benzodiazepinesIncorporates a triazole ringDifferent pharmacological activities
4-Acetamido derivatives of 1H-benzodiazepinesAcetamido group enhances solubilityVaried analgesic effects

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Pain Management :
    • A study highlighted that acute pretreatment with derivatives significantly increased tail withdrawal latency in pain models, indicating their potential as analgesics .
  • Antioxidant Studies :
    • In vitro assays revealed that while these compounds have lower antioxidant activity compared to standard antioxidants like BHT, they still exhibit scavenging capabilities against DPPH radicals .
  • Cancer Research :
    • In vitro cytotoxicity assays showed that certain derivatives were more effective than standard chemotherapy agents in inducing cell death in specific cancer cell lines .

Q & A

Q. Basic

  • FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and benzodiazepine ring vibrations.
  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons, NH groups) and carbon frameworks.
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

What computational methods are employed to predict the compound’s reactivity and electronic properties?

Q. Advanced

  • Density Functional Theory (DFT) : Optimizes 3D geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Screens for potential biological targets (e.g., neurotransmitter receptors) using software like AutoDock .
  • Hydrogen-bonding analysis : Graph set theory (Etter’s rules) predicts crystal packing motifs .

How should researchers design experiments to assess the compound’s biological activity?

Q. Advanced

  • In vitro assays : Use cell-based models (e.g., neuronal cells) to evaluate GABAergic modulation, a common target for benzodiazepines .
  • Binding affinity studies : Radioligand displacement assays quantify interactions with receptors like GABAA .
  • ADMET profiling : Predict pharmacokinetics (e.g., bioavailability, toxicity) using tools like SwissADME .

What challenges arise in optimizing synthetic yield, and how are they addressed?

Q. Advanced

  • Side reactions : Monitor intermediates via LC-MS to minimize byproducts like imine tautomers .
  • Purification : Use gradient column chromatography or recrystallization (e.g., from ethanol/water) to isolate pure enantiomers .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in cyclization steps .

What role do functional groups play in the compound’s biological activity?

Q. Basic

  • Benzodiazepine core : Facilitates binding to GABAA receptors via hydrophobic and π-π interactions .
  • Phenylmethanone moiety : Enhances metabolic stability by reducing oxidative degradation .
  • Substituent effects : Electron-withdrawing groups (e.g., fluoro) modulate receptor affinity and selectivity .

How is hydrogen-bonding analyzed in the compound’s crystal packing?

Q. Advanced

  • Mercury CSD : Visualizes intermolecular interactions and calculates hydrogen-bond distances/angles .
  • Graph set analysis : Classifies motifs (e.g., R₂²(8) rings) to identify packing patterns and polymorphism risks .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) correlates melting points with lattice stability .

How does molecular conformation influence pharmacological properties?

Q. Advanced

  • Conformational flexibility : Tautomerism in the benzodiazepine ring (e.g., 1H vs. 3H forms) affects receptor docking .
  • Chirality : Enantiomeric purity (e.g., resolved via chiral HPLC) determines efficacy and toxicity profiles .
  • Solvent-accessible surface area (SASA) : Molecular dynamics simulations predict membrane permeability .

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